molecular formula C₂₂H₂₄Cl₂N₂O₃ B1145991 4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride CAS No. 261778-65-8

4,4'-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride

Cat. No.: B1145991
CAS No.: 261778-65-8
M. Wt: 435.34
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Preparation Methods

The synthesis of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the furandiyl and benzenecarboximidic acid intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride involves its interaction with specific molecular targets and pathways. In the case of Furamidine, the compound exerts its effects by binding to the DNA of microorganisms, thereby inhibiting their replication and growth. This mechanism is crucial for its antimicrobial and antiparasitic activities.

Comparison with Similar Compounds

4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride can be compared with other similar compounds, such as:

    Furamidine: As a direct derivative, Furamidine shares many structural and functional similarities with 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride.

    Benzenecarboximidic Acid Derivatives: These compounds have similar chemical structures but may differ in their functional groups and overall reactivity.

The uniqueness of 4,4’-(2,5-Furandiyl)bis-Benzenecarboximidic Acid Diethyl Ester Dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

261778-65-8

Molecular Formula

C₂₂H₂₄Cl₂N₂O₃

Molecular Weight

435.34

Origin of Product

United States

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